molecular formula C11H7ClF6OS2 B14062763 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14062763
M. Wt: 368.7 g/mol
InChI Key: MXUZSYSCWSHSTO-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, where trifluoromethylthio groups are introduced via radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3

InChI Key

MXUZSYSCWSHSTO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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